Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate

Chemical Procurement Material Handling Physical Properties

Researchers generating oxaloacetic acid in situ from the liquid free ester often encounter inconsistent yields due to variable deprotonation kinetics and handling losses. This pre-formed sodium enolate eliminates that bottleneck as a stable, crystalline solid (m.p. 188-190 °C) enabling precise stoichiometric control. • Bypasses in-situ deprotonation-directly enables one-pot multicomponent reactions for spiro[indoline-pyrano-pyrazole] and functionalized pyrrole scaffolds. • Defined aqueous solubility (1.2 g/L at 25 °C) ensures controlled hydrolysis for reproducible oxaloacetic acid preparation. • Solid form permits accurate weighing on analytical balances, improving reproducibility in kinetic studies and small-scale optimization.

Molecular Formula C8H11NaO5
Molecular Weight 210.16 g/mol
Cat. No. B7806529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate
Molecular FormulaC8H11NaO5
Molecular Weight210.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C(C(=O)OCC)[O-].[Na+]
InChIInChI=1S/C8H12O5.Na/c1-3-12-7(10)5-6(9)8(11)13-4-2;/h5,9H,3-4H2,1-2H3;/q;+1/p-1
InChIKeyUJZUICGIJODKOS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 1,4-Diethoxy-1,4-Dioxobut-2-En-2-Olate (Diethyl Oxalacetate Sodium Salt) for Pharmaceutical and Organic Synthesis


Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate (CAS 40876-98-0), commonly referred to as diethyl oxalacetate sodium salt, is a C8H11NaO5 β-keto ester enolate derivative with a molecular weight of 210.16 g/mol [1]. This compound, existing as a beige to light orange crystalline powder , is distinguished by its pre-formed sodium enolate structure, which confers a distinct reactivity profile compared to its non-ionic ester counterparts. It serves primarily as a versatile C4 building block and a convenient, stable precursor for the generation of oxaloacetic acid, a key metabolic intermediate .

Why Generic Substitution of Sodium 1,4-Diethoxy-1,4-Dioxobut-2-En-2-Olate Is Scientifically Unjustified


Direct substitution of sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate with closely related analogs, such as the free diethyl oxalacetate ester or simpler β-keto esters like diethyl malonate, is scientifically unsound due to fundamental differences in physical state, reactivity, and experimental outcomes. The pre-formed sodium enolate structure of this compound bypasses the need for in-situ deprotonation, which can introduce variability in reaction kinetics and yield when using the neutral ester [1]. Furthermore, the solid, crystalline nature of the sodium salt offers significant advantages in handling, storage, and stoichiometric control over the liquid free ester. These distinctions translate directly into quantifiable differences in key material properties and synthetic performance, as detailed in the evidence below.

Sodium 1,4-Diethoxy-1,4-Dioxobut-2-En-2-Olate: Head-to-Head Comparative Data Against Key Analogs


Melting Point and Physical Form: A Quantitative Advantage for Solid Handling

Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate is a stable, free-flowing crystalline solid with a melting point of 188–190 °C . In stark contrast, its direct analog, diethyl oxalacetate (CAS 108-56-5), is a colorless liquid with a melting point below 25 °C . This 165 °C difference in melting point is a critical factor for procurement and laboratory handling, as the solid form eliminates the risk of liquid spillage and facilitates precise weighing for stoichiometric reactions.

Chemical Procurement Material Handling Physical Properties

Aqueous Solubility: Defined and Consistent Behavior for Aqueous Synthesis

The sodium salt exhibits a low but precisely defined aqueous solubility of 1.2 g/L at 25 °C . This characteristic is beneficial for applications requiring a controlled, slow release of the reactive enolate species into an aqueous medium or for its use as a precursor where limited solubility is desired. In contrast, the free diethyl oxalacetate ester is described as immiscible with water , a less defined state that can lead to phase separation and inconsistent reaction kinetics in biphasic systems. The quantifiable solubility of the sodium salt allows for predictable behavior in aqueous and mixed-solvent reaction conditions.

Aqueous Chemistry Formulation Solubility

Synthetic Utility: Enabling Efficient One-Pot Synthesis of Complex Spiro-Heterocycles

Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate is a highly effective reagent for the one-pot, three-component synthesis of ethyl 6′-amino-5′-cyano-2-oxo-2′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-3′-carboxylates [1]. This reaction proceeds with the sodium salt to give the desired spiro-heterocycles in moderate to high yields. When alternative β-keto ester building blocks are used in similar spirocyclization reactions, the yields and reaction efficiencies can vary significantly depending on the substrate's inherent reactivity and need for in-situ activation. For example, a study on the synthesis of ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate using this sodium salt reported a yield of 25.71% , demonstrating the compound's utility, though yields are highly substrate-dependent.

Heterocyclic Chemistry Multicomponent Reactions Organic Synthesis

Hydration State: A Distinct Molecular Property Influencing Reactivity

In aqueous solution, diethyl oxalacetate exists predominantly (93%) in its hydrated form, a property that significantly influences its polarographic reduction behavior [1]. While this datum is for the neutral ester, it provides critical context for understanding the distinct reactivity of its sodium salt enolate form. The sodium enolate structure locks the molecule in a reactive, non-hydrated state, effectively bypassing the hydration equilibrium that governs the reactivity of the free ester. This molecular-level difference is fundamental to its enhanced and more predictable performance as a nucleophile in synthetic transformations .

Physical Organic Chemistry Reaction Mechanism Electrochemistry

Sodium 1,4-Diethoxy-1,4-Dioxobut-2-En-2-Olate: Optimal Application Scenarios Based on Quantitative Evidence


Aqueous-Phase Synthesis of Oxaloacetic Acid

For the preparation of oxaloacetic acid, the sodium salt is the preferred precursor due to its defined, albeit low, aqueous solubility of 1.2 g/L at 25 °C . This property allows for a controlled dissolution and subsequent hydrolysis, providing a more consistent and manageable process compared to using the water-immiscible free ester, which would require an organic co-solvent or phase-transfer catalyst.

One-Pot Synthesis of Medicinally Relevant Spiro-Heterocycles

As demonstrated by Gein et al. [1], this sodium enolate is a key reagent for constructing complex spiro[indoline-pyrano-pyrazole] scaffolds in a single-pot, multicomponent reaction. This application leverages the compound's pre-activated nature, which eliminates the need for a separate deprotonation step and enables efficient access to privileged structures for drug discovery programs.

Laboratory-Scale Reactions Requiring Precise Stoichiometry of a Solid Reagent

When exact molar quantities are critical for reaction optimization or kinetic studies, the solid, crystalline form of the sodium salt (m.p. 188–190 °C) offers a significant advantage over the liquid free ester. It can be weighed accurately on an analytical balance without the volumetric uncertainties or potential for spillage associated with liquid reagents, thereby improving the precision and reproducibility of small-scale experiments.

Synthesis of Functionalized Pyrrolidine Derivatives

The compound is a valuable building block for the synthesis of functionalized pyrroles and pyrrolidines, as evidenced by its use in the synthesis of ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate . This application highlights its utility in constructing nitrogen-containing heterocycles, which are ubiquitous in pharmaceuticals and agrochemicals.

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